molecular formula C11H17NO3 B053050 (1S)-1-(3,4,5-trimethoxyphenyl)ethanamine CAS No. 122078-08-4

(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine

Cat. No.: B053050
CAS No.: 122078-08-4
M. Wt: 211.26 g/mol
InChI Key: WYQUYSRUIVFEII-ZETCQYMHSA-N
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Description

(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry and neuroscience research. This compound features a stereospecific (S)-configured ethylamine side chain attached to a 3,4,5-trimethoxyphenyl ring system, a structural motif known for its biological activity. Its primary research value lies in its role as a key precursor or intermediate in the synthesis of more complex pharmacologically active molecules, particularly those targeting neurotransmitter systems. The trimethoxyphenyl moiety is a classic pharmacophore found in compounds that interact with tubulin and impede microtubule function, making this amine a valuable building block for developing novel antimitotic agents for cancer research. Furthermore, its structural similarity to certain neurotransmitters positions it as a crucial scaffold for designing and synthesizing ligands for neuroreceptor studies. Researchers utilize this compound to probe structure-activity relationships (SAR), investigate mechanisms of action in cell-based assays, and develop new chemical entities for experimental therapeutic applications. This high-purity compound is intended to support advanced scientific investigation in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQUYSRUIVFEII-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s 1 3,4,5 Trimethoxyphenyl Ethanamine

Enantioselective Synthesis Approaches

Enantioselective methods provide a direct route to the desired (S)-enantiomer, avoiding classical resolution techniques which are inherently less efficient. The primary strategies involve the creation of a stereocenter at the carbon atom bearing the amino group through catalytic or auxiliary-controlled processes.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. This process typically involves two main steps: the formation of a prochiral imine from 3',4',5'-trimethoxyacetophenone (B153969) and an appropriate nitrogen source (e.g., ammonia (B1221849) or a benzylamine), followed by the stereoselective reduction of the C=N double bond using molecular hydrogen and a chiral catalyst.

The catalytic hydrogenation of prochiral imines is most effectively achieved using transition metal complexes derived from iridium (Ir), rhodium (Rh), or ruthenium (Ru). These metals, when coordinated to chiral ligands, form active catalysts capable of delivering hydrogen across the imine double bond in a highly face-selective manner.

Iridium-based catalysts, in particular, have shown exceptional efficacy for the hydrogenation of various ketimines. The general reaction involves activating the iridium precursor, such as [Ir(COD)Cl]₂, with a chiral diphosphine ligand. The reaction is typically performed under hydrogen pressure in a suitable solvent like methanol, ethanol, or dichloromethane. Additives, such as iodine or acids, are often required to enhance catalytic activity and enantioselectivity. Although specific data for the N-unsubstituted imine of 3',4',5'-trimethoxyacetophenone is not extensively documented, high efficiencies are consistently reported for structurally similar aromatic N-aryl ketimines.

Table 1: Representative Data for Transition Metal-Catalyzed Asymmetric Hydrogenation of Aromatic Ketimines Note: This table presents illustrative data for a representative aromatic ketimine substrate, as specific findings for the 3,4,5-trimethoxy substituted imine are not widely published. The results demonstrate the general efficacy of the methodology.

Catalyst PrecursorChiral LigandSubstratePressure (atm H₂)Temp (°C)SolventYield (%)ee (%)
[Ir(COD)Cl]₂(S)-BINAPN-Phenylacetophenone imine5025Toluene>9598
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosN-Benzylacetophenone imine2030Methanol9695
RuCl₂(PPh₃)₃(S,S)-TsDACHN-Benzylacetophenone imine8050Ethanol9297

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design of the chiral ligand. The ligand imparts the chiral environment around the metal center, which is responsible for differentiating between the two prochiral faces of the imine substrate during the hydride transfer step.

Prominent classes of chiral ligands include atropisomeric biaryl diphosphines like BINAP and its derivatives (e.g., Tol-BINAP, SegPhos), ferrocene-based diphosphines such as those in the Josiphos family, and C₂-symmetric ligands like DuPhos. The key features of these ligands that dictate stereocontrol include:

Chiral Backbone: Provides a rigid and well-defined three-dimensional structure.

Phosphine Groups: Coordinate to the metal center, influencing its electronic properties and reactivity.

Steric Hindrance: Bulky substituents on the ligand can create steric interactions that favor the approach of the substrate from one direction.

Bite Angle: The P-Metal-P angle in diphosphine ligands affects the geometry and stability of the catalytic complex, thereby influencing both activity and selectivity.

The development of new ligands is an active area of research aimed at broadening the substrate scope and improving the efficiency of asymmetric hydrogenations for challenging substrates, including electronically rich ketimines like the derivative of 3',4',5'-trimethoxyacetophenone.

Asymmetric reductive amination (ARA) offers a more direct, one-pot approach to chiral amines by combining the ketone, an amine source, and a reducing agent in the presence of a chiral catalyst. This method bypasses the need to isolate the often-unstable intermediate imine.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. For reductive amination, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) derived from BINOL, are highly effective.

In this process, the CPA catalyst serves a dual role. First, it catalyzes the condensation of the ketone (3',4',5'-trimethoxyacetophenone) and the amine source (e.g., an ammonia surrogate like ammonium (B1175870) formate) to form a protonated iminium ion. Second, the chiral counteranion of the CPA forms a chiral ion pair with the iminium ion, effectively shielding one face of the C=N bond. A stoichiometric hydride donor, typically a Hantzsch ester or a benzothiazoline, then delivers a hydride to the unshielded face, resulting in the formation of the chiral amine with high enantioselectivity. This method is valued for its operational simplicity and avoidance of heavy metals.

Table 2: Representative Data for Organocatalytic Reductive Amination of Aromatic Ketones Note: This table presents illustrative data for a representative aromatic ketone, as specific findings for 3',4',5'-trimethoxyacetophenone are not widely published. The results demonstrate the general efficacy of the methodology.

Ketone SubstrateAmine SourceCatalyst (mol%)Hydride SourceSolventYield (%)ee (%)
Acetophenonep-Anisidine(R)-TRIP (5%)Hantzsch EsterToluene9296
4-MethoxyacetophenoneBenzylamine(S)-STRIP (2%)Hantzsch EsterDichloromethane8894
AcetophenoneAmmonium Formate(R)-C₈-TRIP (10%)Hantzsch EsterMesitylene7590

The use of a chiral auxiliary is a robust and reliable strategy for asymmetric amine synthesis. This method involves the covalent attachment of a chiral molecule to the substrate to direct a subsequent diastereoselective transformation. One of the most successful auxiliaries for this purpose is (R)- or (S)-tert-butanesulfinamide.

The synthesis proceeds in three steps:

Condensation: 3',4',5'-Trimethoxyacetophenone is condensed with enantiopure (R)-tert-butanesulfinamide, typically catalyzed by a Lewis acid like Ti(OEt)₄, to form the corresponding chiral N-sulfinylimine.

Diastereoselective Reduction: The C=N bond of the N-sulfinylimine is then reduced. The stereochemical outcome is highly dependent on the choice of reducing agent. Reduction with sodium borohydride (B1222165) (NaBH₄) typically proceeds through a non-chelating model to give one diastereomer, while bulky reducing agents like L-Selectride® often favor a chelation-controlled pathway, leading to the opposite diastereomer. This allows for selective access to either enantiomer of the final product from a single enantiomer of the auxiliary.

Auxiliary Cleavage: The sulfinyl group is removed by simple treatment with a strong acid, such as HCl in an alcohol solvent, to afford the desired (1S)-1-(3,4,5-trimethoxyphenyl)ethanamine hydrochloride salt with high enantiomeric purity. The chiral auxiliary can often be recovered.

This method is highly predictable and provides excellent stereocontrol for a wide range of ketones, including those with electron-rich aromatic rings.

Table 3: Synthesis of this compound via Chiral Auxiliary Method

StepReagents and ConditionsIntermediate/ProductDiastereomeric Ratio (dr)Yield (%)
1. Condensation(R)-tert-Butanesulfinamide, Ti(OEt)₄, THF, 65 °C(R,E)-N-(1-(3,4,5-trimethoxyphenyl)ethylidene)-2-methylpropane-2-sulfinamideN/A~95
2. ReductionNaBH₄, THF, -48 °C(R)-N-((S)-1-(3,4,5-trimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide>98:2~98
3. CleavageHCl in Methanol, 0 °C to rt(S)-1-(3,4,5-Trimethoxyphenyl)ethanamine hydrochloride>99% ee~97

Other Asymmetric Carbon-Nitrogen Bond Forming Reactions

Beyond the more common methods, several other powerful asymmetric reactions can be employed to construct the chiral amine scaffold of this compound.

The Petasis reaction, also known as the boronic acid Mannich reaction, is a versatile multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines. organic-chemistry.orgmdpi.com This reaction is a powerful tool for creating α-amino acids and other amine derivatives. organic-chemistry.org The asymmetric variant of this reaction can be utilized to produce chiral amines with high enantioselectivity.

In the context of synthesizing this compound, an asymmetric Petasis reaction could theoretically involve the coupling of 3,4,5-trimethoxyphenylboronic acid, a suitable amine source, and a chiral aldehyde or a chiral auxiliary attached to the amine. The stereochemical outcome of the reaction is influenced by the chirality of the starting materials or the presence of a chiral catalyst. mdpi.com The reaction proceeds through the formation of an imine, to which the organic ligand from the boronic acid adds nucleophilically. organic-chemistry.org The use of chiral amines, such as α-methylbenzylamine or phenylglycinol, has been explored to induce stereoselectivity in the Petasis reaction for the synthesis of various α-amino acid derivatives. researchgate.net

The reaction's versatility allows for a broad scope of substrates, including various aryl- and vinyl-boronic acids. researchgate.net By combining the Petasis reaction with subsequent chemical transformations, a diverse range of complex polycyclic scaffolds can be accessed. nih.govsemanticscholar.org

Reactant 1Reactant 2Reactant 3Potential ProductKey Feature
3,4,5-Trimethoxyphenylboronic acidAmmonia or masked ammonia equivalentA chiral glyoxylate (B1226380) derivativeThis compound precursorMulticomponent, high atom economy
A chiral amineGlyoxylic acid3,4,5-Trimethoxyphenylboronic acidIntermediate for this compoundDiastereoselective synthesis

This table represents a conceptual application of the Petasis reaction for the target compound.

Stereoselective alkylation and amination reactions represent another important avenue for the synthesis of chiral amines like this compound. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One approach involves the stereoselective alkylation of an enolate derived from a precursor containing the 3,4,5-trimethoxyphenyl moiety. The use of a chiral phase-transfer catalyst or a chiral ligand for the metal counterion of the enolate can induce asymmetry in the alkylation step.

Alternatively, stereoselective amination of a prochiral starting material can be achieved. For instance, the asymmetric amination of a silyl (B83357) enol ether derived from 3',4',5'-trimethoxyacetophenone using a chiral nitrogen source in the presence of a Lewis acid catalyst could provide the desired chiral amine. Another strategy is the nucleophilic addition of an organometallic reagent to a chiral imine or imine equivalent. The stereoselectivity is directed by the chiral auxiliary on the nitrogen atom. For example, chiral N-tert-butanesulfinyl imines have been successfully used as intermediates for the stereocontrolled synthesis of 1-substituted homotropanones through the addition of organolithium and Grignard reagents. mdpi.com

Biocatalytic Synthesis of this compound

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for the production of chiral amines. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity, often obviating the need for protecting groups and reducing waste. mdpi.com

Reductive amination is a powerful method for amine synthesis, converting a carbonyl group to an amine via an imine intermediate. wikipedia.orgresearchgate.net Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.govnih.govresearchgate.net

For the synthesis of this compound, this would involve the reaction of 3',4',5'-trimethoxyacetophenone with an amine source, such as ammonia, to form an intermediate imine. nih.govsigmaaldrich.com This imine is then stereoselectively reduced by an appropriate (S)-selective IRED or RedAm to yield the target amine. The key advantage of reductive aminases is their ability to catalyze both the imine formation and its subsequent reduction in a single pot. manchester.ac.uk The stereoselectivity of these enzymes can often be tuned or improved through protein engineering. researchgate.net

Enzyme TypeSubstrate 1Substrate 2ProductKey Advantage
Imine Reductase (IRED)1-(3,4,5-trimethoxyphenyl)ethanimineNADPHThis compoundHigh stereoselectivity
Reductive Aminase (RedAm)3',4',5'-TrimethoxyacetophenoneAmmonia, NADPHThis compoundOne-pot reaction from ketone

This table illustrates the enzymatic reductive amination approach.

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. researchgate.netdiva-portal.org This method is highly attractive for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

In the synthesis of this compound, an (S)-selective ATA would catalyze the reaction between 3',4',5'-trimethoxyacetophenone and a suitable amine donor, such as isopropylamine (B41738) or L-alanine. The reaction equilibrium can be challenging but can be driven towards the product by using a large excess of the amine donor or by removing the ketone byproduct. researchgate.net The choice of enzyme is crucial, and screening of ATA libraries is often necessary to find a catalyst with the desired activity and stereoselectivity for a specific substrate. nih.gov

EnzymeSubstrateAmine DonorProductCo-product
(S)-selective Amine Transaminase3',4',5'-TrimethoxyacetophenoneIsopropylamineThis compoundAcetone (B3395972)
(S)-selective Amine Transaminase3',4',5'-TrimethoxyacetophenoneL-AlanineThis compoundPyruvate

This table demonstrates the amine transaminase-mediated synthesis.

Whole-cell biotransformations utilize intact microbial cells containing the desired enzyme or enzymatic pathway to carry out a specific chemical transformation. nih.gov This approach offers several advantages over the use of isolated enzymes, including the protection of the enzyme within the cellular environment, the in-situ regeneration of cofactors, and the elimination of costly and time-consuming enzyme purification.

For the production of this compound, a whole-cell system could employ recombinant microorganisms, such as Escherichia coli, engineered to overexpress a specific (S)-selective amine transaminase or imine reductase. nih.gov The cells would be incubated with the starting material, 3',4',5'-trimethoxyacetophenone, and an appropriate amine donor in a bioreactor under optimized conditions of pH, temperature, and aeration. researchgate.netnih.gov The use of immobilized whole cells can further enhance the stability and reusability of the biocatalyst. researchgate.net

BiocatalystSubstrateReaction TypeProductKey Feature
Recombinant E. coli expressing ATA3',4',5'-TrimethoxyacetophenoneTransaminationThis compoundCofactor regeneration, no enzyme purification
Recombinant E. coli expressing IRED/RedAm3',4',5'-Trimethoxyacetophenone and ammoniaReductive aminationThis compoundSimplified process, potential for high titers

This table outlines the whole-cell biotransformation strategy.

Chiral Resolution Strategies for 1s 1 3,4,5 Trimethoxyphenyl Ethanamine and Its Precursors

Classical Diastereomeric Salt Formation and Fractional Crystallization

The formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization remains a widely employed and effective method for the separation of enantiomers on both laboratory and industrial scales. This technique leverages the different physicochemical properties, such as solubility, of the resulting diastereomeric salt pairs.

For the resolution of racemic 1-(3,4,5-trimethoxyphenyl)ethanamine, chiral carboxylic acids, particularly derivatives of tartaric acid, are common resolving agents. The process involves the reaction of the racemic amine with an enantiomerically pure chiral acid in a suitable solvent. This leads to the formation of two diastereomeric salts which can then be separated based on their differential solubility through careful crystallization.

While specific data for the resolution of 1-(3,4,5-trimethoxyphenyl)ethanamine is not extensively detailed in publicly available literature, the principles of this method are well-established for analogous compounds like 1-phenylethylamine (B125046). The choice of resolving agent and solvent system is critical and is often determined empirically. For instance, (R,R)-tartaric acid and its derivatives, such as O,O'-dibenzoyl-(R,R)-tartaric acid, have proven effective in resolving various racemic amines. The selection of the solvent can significantly influence the efficiency of the resolution by affecting the solubility difference between the diastereomeric salts.

The general procedure involves dissolving the racemic amine and the chiral resolving agent in a heated solvent, followed by controlled cooling to induce the crystallization of the less soluble diastereomeric salt. Subsequent filtration and purification of the salt, followed by liberation of the amine using a base, yields the desired enantiomer.

Resolving Agent CategoryCommon ExamplesKey Considerations
Chiral Carboxylic Acids(R,R)-Tartaric Acid, O,O'-Dibenzoyl-(R,R)-tartaric acid, Mandelic AcidAvailability of both enantiomers, cost, and ability to form crystalline salts.
Solvent SystemsAlcohols (e.g., Methanol, Ethanol), Ethers, Water, or mixtures thereofDifferential solubility of diastereomeric salts, ease of handling, and environmental impact.

Kinetic Resolution Strategies for Enantiomer Separation

Kinetic resolution is a powerful method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material and the product.

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines through enantioselective acylation. Lipases can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus enriched.

Candida antarctica lipase B (CALB) is a widely used and versatile enzyme for the kinetic resolution of a variety of chiral compounds, including substituted phenylethylamines. The resolution of racemic 1-phenylethylamine and its analogues using CALB has been extensively studied. The enzyme typically shows high enantioselectivity in the acylation of one enantiomer, often the (R)-enantiomer, leading to the formation of the corresponding amide and leaving the (S)-enantiomer of the amine unreacted.

The efficiency of the enzymatic resolution is influenced by several factors, including the choice of acyl donor, the solvent, and the reaction temperature. Acyl donors such as ethyl acetate or other activated esters are commonly used. The reaction is typically carried out in an organic solvent that can solubilize the substrates while maintaining the enzyme's activity.

While specific research detailing the enzymatic kinetic resolution of 1-(3,4,5-trimethoxyphenyl)ethanamine is limited, the established methodologies for similar substrates provide a strong foundation for its successful resolution.

EnzymeCommon Acyl DonorsSolventsTypical Outcome
Candida antarctica lipase B (CALB)Ethyl acetate, Isopropyl acetate, Vinyl acetateToluene, Hexane, TetrahydrofuranHigh enantiomeric excess of the unreacted amine and the acylated product.

Organocatalytic Kinetic Resolution Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, including the kinetic resolution of racemic compounds. Chiral organocatalysts, such as chiral phosphoric acids, can effectively catalyze the enantioselective transformation of one enantiomer in a racemic mixture.

The kinetic resolution of racemic primary amines can be achieved through various organocatalytic methods, including enantioselective acylation or condensation reactions. Chiral phosphoric acids have been shown to be effective catalysts for the kinetic resolution of primary amines through condensation with β-dicarbonyl compounds. This process leads to the formation of an enamine from one enantiomer at a faster rate, allowing for the separation of the unreacted, enantioenriched amine.

Although direct application of organocatalytic kinetic resolution to 1-(3,4,5-trimethoxyphenyl)ethanamine is not well-documented, the principles have been successfully applied to a range of other primary amines. The development of new and more efficient organocatalysts continues to expand the scope of this methodology.

Organocatalyst TypeReaction TypeSubstrate Scope
Chiral Phosphoric AcidsCondensation with β-dicarbonylsAromatic and aliphatic primary amines
Chiral N-Heterocyclic Carbenes (NHCs)AcylationVarious amines and alcohols

Analytical Methodologies for Enantiopurity Assessment and Structural Characterization of 1s 1 3,4,5 Trimethoxyphenyl Ethanamine

Enantiomeric Excess Determination Techniques

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. Several chromatographic and spectroscopic methods are utilized for this determination.

Chiral HPLC is a cornerstone technique for separating enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent resolving power. nih.gov

For the analysis of (1S)-1-(3,4,5-trimethoxyphenyl)ethanamine and related chiral amines, columns like Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) are often employed. nih.gov The separation is typically achieved under normal-phase conditions. The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, along with a basic additive such as diethylamine (DEA), is crucial for optimizing resolution. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Amine Enantioseparation

Parameter Condition
Column Chiralpak AD-H (amylose-based CSP)
Mobile Phase n-Hexane:Isopropanol (93:7 v/v) with 0.5% DEA
Flow Rate 0.8 mL/min
Temperature 20 °C
Detection UV at an appropriate wavelength

Note: These are typical starting conditions and may require optimization for the specific analyte.

The difference in retention times between the (S)- and (R)-enantiomers allows for their quantification and the calculation of the enantiomeric excess.

Chiral Gas Chromatography is another powerful method for separating enantiomers, particularly for volatile compounds. gcms.cz For amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).

The separation is performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin derivative (e.g., β-cyclodextrin). gcms.cz The distinct interactions between the derivatized enantiomers and the chiral stationary phase result in their separation.

Table 2: Representative Chiral GC Parameters

Parameter Condition
Column Cyclodextrin-based chiral capillary column
Carrier Gas Helium or Hydrogen
Injector Temp. ~250 °C
Oven Program Temperature gradient (e.g., 100 °C to 200 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: Derivatization of the amine is typically required prior to analysis.

NMR spectroscopy can be adapted to distinguish between enantiomers. Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, a chiral auxiliary must be introduced. libretexts.org

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that can reversibly bind to the analyte. rsc.org The amine group of this compound acts as a Lewis base and coordinates with the chiral lanthanide complex. This coordination forms transient diastereomeric complexes that are no longer isochronous, resulting in separate signals for the enantiomers in the NMR spectrum. The integration of these distinct signals allows for the determination of the enantiomeric ratio. libretexts.org

Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the amine with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form stable diastereomers. These diastereomers have different physical properties and, consequently, distinct NMR spectra. unipi.it By analyzing the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides, the relative concentration of each enantiomer can be accurately determined.

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption between left and right circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer, allowing for its identification and confirmation of its absolute configuration. arxiv.org

Raman Optical Activity (ROA): ROA is a more advanced vibrational optical activity technique that measures the small intensity difference in the Raman scattering of right and left circularly polarized light. It provides detailed stereochemical information and can be a powerful tool for characterizing chiral molecules in solution.

Advanced Spectroscopic Characterization and Structural Elucidation

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides unambiguous assignment of all protons and carbons, confirming the molecular structure of this compound. mdpi.comorganicchemistrydata.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, characteristic signals would include those for the aromatic protons, the methoxy (B1213986) groups, the methine proton adjacent to the nitrogen, the methyl group, and the amine protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, attached to oxygen).

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals proton-proton (J-coupling) correlations, while HSQC correlates protons directly to their attached carbons. core.ac.uk This data confirms the fragment assembly and finalizes the structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1-(3,4,5-Trimethoxyphenyl)ethanamine (Solvent: CDCl₃. Chemical shifts (δ) are approximate and given in ppm. Multiplicity: s = singlet, d = doublet, q = quartet. J = coupling constant in Hz.)

Atom Assignment ¹H NMR Data (δ, multiplicity, J) ¹³C NMR Data (δ)
Aromatic CH ~6.5 (s, 2H) ~103
Methine CH ~4.1 (q, 1H, J ≈ 6.6 Hz) ~52
Methyl CH₃ ~1.4 (d, 3H, J ≈ 6.6 Hz) ~24
Amine NH₂ Variable (broad s, 2H) N/A
Methoxy CH₃ (para) ~3.85 (s, 3H) ~61
Methoxy CH₃ (meta) ~3.82 (s, 6H) ~56
Aromatic C-ipso N/A ~140
Aromatic C-O (meta) N/A ~153
Aromatic C-O (para) N/A ~137

Note: Predicted data based on typical values for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, aromatic ring, and methoxy functional groups.

N-H Stretching: The primary amine group (-NH2) will exhibit characteristic symmetric and asymmetric stretching vibrations, typically appearing in the region of 3400-3250 cm⁻¹. The presence of two bands in this region is a hallmark of a primary amine.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylamine (B1201723) chain and methoxy groups will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically result in several sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkages of the three methoxy groups will produce strong, characteristic C-O stretching bands, usually found in the 1250-1000 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group gives rise to a band in the 1650-1580 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Asymmetric N-H StretchPrimary Amine~3400 - 3300
Symmetric N-H StretchPrimary Amine~3300 - 3250
Aromatic C-H StretchBenzene Ring~3100 - 3000
Aliphatic C-H StretchEthylamine, Methoxy~3000 - 2850
N-H Bending (Scissoring)Primary Amine~1650 - 1580
Aromatic C=C StretchingBenzene Ring~1600 - 1450
Asymmetric C-O-C StretchAryl-alkyl ether~1250 - 1200
Symmetric C-O-C StretchAryl-alkyl ether~1050 - 1000

It is important to note that while IR spectroscopy is excellent for functional group identification, it cannot distinguish between enantiomers, as they have identical vibrational spectra. Therefore, its primary role in this context is structural confirmation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, thus confirming the identity of the compound.

For this compound (C₁₁H₁₇NO₃), the exact mass of the neutral molecule is 211.12084 Da. In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. The theoretical exact mass of this protonated species would be 212.12813 Da.

Experimental HRMS analysis of a synthesized sample of this compound would be expected to yield an m/z value that is very close to this theoretical value (typically within 5 ppm). This provides strong evidence for the correct elemental composition.

The table below shows the predicted m/z values for various common adducts of 1-(3,4,5-trimethoxyphenyl)ethanamine that could be observed in an HRMS experiment uni.lu.

Adduct Formula Theoretical m/z
[M+H]⁺[C₁₁H₁₈NO₃]⁺212.12813
[M+Na]⁺[C₁₁H₁₇NNaO₃]⁺234.11007
[M+K]⁺[C₁₁H₁₇KNO₃]⁺250.08401
[M+NH₄]⁺[C₁₁H₂₁N₂O₃]⁺229.15467

Like IR spectroscopy, standard HRMS cannot differentiate between enantiomers. However, when coupled with a chiral separation technique such as chiral liquid chromatography (LC-HRMS), it becomes a powerful method for both the identification and enantiomeric purity assessment of chiral compounds.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of all atoms in the molecule, providing an unambiguous assignment of its stereochemistry.

To determine the absolute configuration of this compound, a suitable single crystal of the compound is required. If the compound itself does not crystallize well, a crystalline derivative can be prepared. A common strategy for chiral amines is to form a salt with a chiral acid of known absolute configuration, such as tartaric acid or a camphor sulfonic acid derivative. The resulting diastereomeric salt often has better crystallization properties.

The crystallographic analysis of such a salt would allow for the determination of the absolute configuration of the amine relative to the known configuration of the chiral acid. The key parameter in this determination is the Flack parameter, which should be close to zero for the correct enantiomer.

While a specific crystal structure for this compound is not publicly available, the methodology is well-established. For instance, the absolute configuration of the related biogenic amine (-)-p-synephrine was definitively confirmed as R by X-ray crystallography of its (-)-3-bromocamphor-8-sulphonate salt rsc.org. This approach provides a reliable pathway for the unambiguous assignment of the (S) configuration to the chiral center at the first carbon of the ethanamine chain in the target molecule.

The expected crystallographic data for a derivative of this compound would include the following:

Crystallographic Parameter Description
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry group of the crystal. For a chiral compound, this must be a chiral space group.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules in the unit cell.
Flack ParameterA value close to 0 confirms the correct absolute structure assignment.

By employing this powerful technique, the absolute stereochemistry of this compound can be unequivocally established, providing the highest level of structural confirmation.

Computational and Theoretical Studies on 1s 1 3,4,5 Trimethoxyphenyl Ethanamine

Molecular Modeling of Stereoselective Reaction Pathways and Transition States

A comprehensive study in this area would involve the use of computational models to map out the energy landscapes of reactions involving (1S)-1-(3,4,5-trimethoxyphenyl)ethanamine. This would include identifying the structures of transition states, which are the highest energy points along a reaction coordinate, and intermediates. By comparing the energies of the transition states leading to different stereoisomeric products, chemists can predict which stereoisomer is likely to be formed in greater abundance.

For a chiral amine like this compound, this type of modeling would be crucial for understanding its role as a chiral auxiliary or a resolving agent. The trimethoxyphenyl group, with its specific substitution pattern, would be expected to exert significant steric and electronic effects that would influence the approach of reactants and stabilize certain transition state geometries over others. The absence of such specific studies means that the precise nature of these interactions remains a subject of hypothesis rather than established computational evidence.

Quantum Chemical Calculations for Conformational Analysis and Chiral Recognition Mechanisms

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly in the context of chiral recognition. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for determining the relative energies of different conformations and the energy barriers between them.

A thorough conformational analysis of this compound would reveal the most stable arrangements of its atoms and how these might change in different solvents or when interacting with other molecules. This information is fundamental to understanding chiral recognition, which is the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound. The specific arrangement of the trimethoxy groups and the chiral center of this compound would undoubtedly play a key role in its ability to discriminate between other chiral molecules. However, without dedicated quantum chemical studies, the specifics of these recognition mechanisms are not documented.

Prediction of Enantioselectivity and Diastereoselectivity in Synthetic Reactions

Building upon the insights from molecular modeling and conformational analysis, computational methods can be employed to predict the outcome of stereoselective reactions. By calculating the energy differences between the diastereomeric transition states, it is possible to predict the enantiomeric or diastereomeric excess of a reaction with a certain degree of accuracy.

For reactions utilizing this compound as a chiral catalyst or reagent, predictive models would be highly valuable for designing new synthetic routes and optimizing reaction conditions. Such predictive power would accelerate the discovery of new stereoselective transformations. The lack of published research in this specific area indicates a gap in the understanding of the predictive capabilities of computational chemistry as applied to this particular chiral amine.

Applications of 1s 1 3,4,5 Trimethoxyphenyl Ethanamine in Asymmetric Organic Synthesis

Utilization as a Chiral Building Block for the Construction of Complex Molecules

In the construction of complex, biologically active molecules such as isoquinoline (B145761) alkaloids, chiral phenethylamines can serve as a crucial starting material, embedding chirality into the molecular framework from the outset. This "chiral pool" approach is a common strategy in asymmetric synthesis. nih.govnih.gov For example, the diastereoselective Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines, can be influenced by a chiral center on the starting phenethylamine. psu.edu However, specific examples detailing the use of (1S)-1-(3,4,5-trimethoxyphenyl)ethanamine as the chiral building block in the synthesis of named complex molecules are not prominently featured in available research. The synthesis of various isoquinoline alkaloids has been reviewed, but these syntheses typically employ other chiral precursors or different asymmetric methods. nih.govnih.gov

Role in Chiral Ligand and Catalyst Design for Asymmetric Transformations

Chiral amines are frequently used as the backbone for the synthesis of chiral ligands for transition-metal-catalyzed reactions. These ligands create a chiral environment around the metal center, enabling the enantioselective transformation of a prochiral substrate. Common classes of such ligands include phosphine-aminophosphine ligands and Schiff bases. nih.govresearchgate.net The synthesis of these ligands often involves the reaction of the chiral amine with phosphorus-containing compounds or aldehydes. nih.goviosrjournals.org

While there is a wealth of information on ligands derived from 1-phenylethylamine (B125046) and other chiral amines, research explicitly describing the synthesis of chiral ligands or organocatalysts from this compound and their subsequent application in specific asymmetric transformations with corresponding performance data (e.g., yields, enantiomeric excess) is not found in the surveyed literature. The development of new chiral ligands is an active area of research, but the focus has often been on other amine backbones. researchgate.netnih.gov

Comparative Analysis of Structural Analogues and Synthetic Precursors of 1s 1 3,4,5 Trimethoxyphenyl Ethanamine

Alpha-Methylated Phenethylamine Derivatives and their Stereochemical Aspects

The structure of (1S)-1-(3,4,5-trimethoxyphenyl)ethanamine is a derivative of phenethylamine, a foundational structure in many organic compounds characterized by a phenyl ring attached to an ethylamine (B1201723) group. wikipedia.orgwikipedia.org A key structural feature of the title compound is the presence of a methyl group on the alpha-carbon (the carbon atom adjacent to the amino group) of the ethylamine side chain. This substitution creates a chiral center, meaning the molecule is non-superimposable on its mirror image. wikipedia.orgnih.gov

This alpha-methylation results in the existence of two distinct stereoisomers, or enantiomers: (S)-1-phenylethanamine and (R)-1-phenylethanamine. The designation "(1S)" in the subject compound specifies that it is the particular enantiomer with the S-configuration at the chiral center. The presence and configuration of this stereocenter are critical aspects of the molecule's three-dimensional structure.

The parent compound for this class is alpha-methylphenethylamine, commonly known as amphetamine, which exists as a racemic mixture (equal parts) of its two enantiomers, dextroamphetamine ((S)-isomer) and levoamphetamine ((R)-isomer). wikipedia.org The introduction of substituents on the phenyl ring, such as the three methoxy (B1213986) groups in this compound, creates a diverse family of structurally related chiral amines. The stereochemistry of these compounds is a crucial factor in their chemical and physical properties.

Table 1: Comparison of Alpha-Methylated Phenethylamine Derivatives
Compound NameStructureStereochemistryKey Structural Features
(±)-AmphetamineStructure of AmphetamineRacemic mixture of (R) and (S) enantiomersUnsubstituted phenyl ring; alpha-methyl group on ethylamine side chain. chemeo.com
(S)-MethamphetamineStructure of Methamphetamine(S)-enantiomerUnsubstituted phenyl ring; alpha-methyl group and N-methyl group. chemeo.com
This compoundStructure of this compound(S)-enantiomer3,4,5-trimethoxy substitution on the phenyl ring; alpha-methyl group.

Trimethoxyphenyl Derivatives with Varied Side Chain Functionalities

The 3,4,5-trimethoxyphenyl moiety is a common structural motif in organic synthesis, serving as a precursor for a wide range of derivatives with diverse side chains. The synthesis of these compounds often begins with readily available starting materials like 3,4,5-trimethoxybenzaldehyde (B134019) or 3,4,5-trimethoxyacetophenone. mdpi.comacs.orgwikipedia.org From these precursors, various chemical transformations can be employed to introduce different functionalities in place of the ethanamine side chain.

For instance, Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with various aryl methyl ketones is a common method to produce chalcones. acs.orgnih.gov These chalcones, which feature a 1,3-diaryl-2-propen-1-one core, can then be further modified. The 3,4,5-trimethoxyphenyl group can also be incorporated into more complex heterocyclic systems. Research has shown the synthesis of trimethoxyphenyl-bearing thiazoles, pyrimidines, and pyridines, demonstrating the versatility of this chemical scaffold. mdpi.comdocumentsdelivered.com

Table 2: Examples of Trimethoxyphenyl Derivatives with Varied Side Chains
Derivative ClassGeneral Side Chain StructureCommon Synthetic PrecursorSynthetic Reaction Example
Phenethylamines-CH2CH2NH23,4,5-TrimethoxybenzaldehydeHenry reaction with nitromethane, followed by reduction. wikipedia.org
Chalcones-CH=CH-C(=O)-Ar3,4,5-TrimethoxybenzaldehydeBase-catalyzed Claisen-Schmidt condensation with an acetophenone. acs.orgnih.gov
Thiazoles- (Substituted thiazole (B1198619) ring)2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-oneReaction with thiourea. mdpi.com
Pyridines- (Substituted pyridine (B92270) ring)3,4,5-TrimethoxyacetophenoneCondensation reactions to form pyridine rings. documentsdelivered.commdpi.com

Impact of Methoxylation Pattern on Synthetic Accessibility and Stereocontrol

These groups are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgorganicchemistrytutor.com In a 3,4,5-trimethoxy substituted ring, the positions C2 and C6 are activated by the resonance effects of the flanking methoxy groups. This electronic property is fundamental to the synthesis of precursors like 3,4,5-trimethoxybenzaldehyde, which often starts from materials where this substitution pattern can be readily installed or is already present. wikipedia.org

The methoxylation pattern also affects stereocontrol in reactions involving the side chain. The synthesis of a specific enantiomer like this compound requires an asymmetric synthesis strategy. This can involve the stereoselective reduction of a prochiral ketone precursor, 1-(3,4,5-trimethoxyphenyl)ethan-1-one. The electronic and steric environment created by the methoxy groups can influence the facial selectivity of this reduction. For example, the presence of methoxy groups at the C3 and C5 positions may sterically hinder the approach of a bulky reducing agent, potentially influencing the stereochemical outcome of the reaction. Comparing this to a 2,5-dimethoxy pattern, for example, would present a different steric and electronic environment around the reaction center, potentially requiring different catalysts or conditions to achieve high stereoselectivity. nih.govmdpi.com The specific 3,4,5-pattern, therefore, is not just a structural feature but a key parameter that dictates both the synthesis of the aromatic core and the stereochemical control of side-chain manipulations.

Table 3: Influence of Methoxy Substitution on Synthesis
Methoxylation PatternCommon PrecursorRing Reactivity (vs. Benzene)Directing EffectsPotential Impact on Stereocontrol
3,4,5-Trimethoxy3,4,5-TrimethoxybenzaldehydeStrongly ActivatedDirects incoming groups to C2 and C6 positions.Symmetrical pattern; steric hindrance from 3,5-methoxy groups can influence asymmetric reactions on the side chain.
2,5-Dimethoxy2,5-DimethoxybenzaldehydeStrongly ActivatedDirects incoming groups to C4 and C6 positions. mdpi.comAsymmetrical steric and electronic environment relative to the side chain attachment point.
4-MethoxyAnisaldehyde (4-Methoxybenzaldehyde)ActivatedStrongly directs to the ortho (C2, C6) positions. libretexts.orgLess steric hindrance from ring substituents compared to polysubstituted rings.
UnsubstitutedBenzaldehydeBaselineNo directing effect from substituents.Stereocontrol depends solely on the reagents and catalysts used, without electronic or steric influence from ring substituents.

Conclusion and Future Research Directions

Emerging Trends in Stereoselective Synthesis Methodologies

The synthesis of chiral amines has been revolutionized by a move away from classical resolution techniques toward more sophisticated and efficient asymmetric catalytic methods. nih.gov Two dominant and rapidly evolving strategies are transition metal-catalyzed asymmetric reactions and biocatalysis.

Transition Metal Catalysis: Transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric reductive amination (ARA) represent powerful and atom-economical strategies for producing chiral amines. acs.orgresearchgate.net Asymmetric hydrogenation of prochiral imines is one of the most direct methods to obtain valuable α-chiral amines and has been successfully implemented on an industrial scale. nih.gov Recent progress in this area has been driven by the development of novel chiral ligands, including new phosphorus ligands and N-heterocyclic carbenes, which enhance the activity and enantioselectivity of metal catalysts (commonly based on iridium, rhodium, and ruthenium). nih.govacs.orgresearchgate.net These methods offer high efficiency and stereocontrol, making them a cornerstone of modern chiral amine synthesis. nih.govliv.ac.uk

Biocatalysis: Biocatalysis has emerged as a "green" and highly selective alternative to traditional chemical methods. mdpi.com Enzymes operate under mild aqueous conditions, reducing the need for hazardous reagents and heavy metals. nih.gov Key enzyme classes that have been engineered and optimized for chiral amine synthesis include:

Transaminases (TAs): Also known as amine transaminases (ATAs), these enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, such as 3,4,5-trimethoxyacetophenone, to produce the corresponding chiral amine with high enantiomeric excess. mdpi.comacs.org

Amine Dehydrogenases (AmDHs): These enzymes facilitate the direct reductive amination of ketones using ammonia (B1221849) as the amine source, a highly atom-efficient process. nih.govnih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): This enzyme class catalyzes the asymmetric reduction of imines or the direct reductive amination of ketones to produce chiral amines. nih.govmdpi.comresearchgate.net

Advances in protein engineering, including directed evolution and computational redesign, have dramatically expanded the substrate scope and improved the catalytic efficiency of these enzymes, making biocatalytic routes increasingly viable for industrial applications. nih.govresearchgate.net

Prospects for Scalable and Sustainable Production of (1S)-1-(3,4,5-Trimethoxyphenyl)ethanamine

The scalable and sustainable production of this compound hinges on moving beyond inefficient classical syntheses that generate significant waste and require harsh conditions. openaccessgovernment.org Modern catalytic and biocatalytic methods offer promising pathways for environmentally friendly and economically competitive manufacturing.

Sustainable Biocatalytic Routes: For the synthesis of this compound, a biocatalytic approach starting from the corresponding prochiral ketone, 3,4,5-trimethoxyacetophenone, is highly attractive. An (S)-selective ω-transaminase could be employed to directly convert the ketone into the desired amine with excellent stereoselectivity. mdpi.com The primary byproduct in such a reaction is a simple ketone (e.g., acetone (B3395972) from isopropylamine (B41738) as the amine donor), which simplifies purification.

Furthermore, multi-enzyme cascade reactions present a frontier for sustainable production. acs.orgresearchgate.net A potential cascade could involve the oxidation of a corresponding secondary alcohol to 3,4,5-trimethoxyacetophenone by an alcohol dehydrogenase (ADH), followed by amination using an amine dehydrogenase (AmDH). hims-biocat.eu This approach can utilize renewable feedstocks and minimizes waste by recycling cofactors in situ. hims-biocat.eutudelft.nl

To enhance scalability, enzyme immobilization is a key strategy. nih.govoup.com Immobilizing enzymes on solid supports allows for their recovery and reuse over multiple reaction cycles, significantly reducing catalyst costs and enabling continuous flow processes. oup.comukri.org Flow chemistry, combined with immobilized biocatalysts, offers precise control over reaction parameters and can lead to higher productivity and process intensification. ukri.org

Unexplored Synthetic Avenues and Methodological Advancements for Chiral Aromatic Amines

While significant progress has been made, the quest for novel and more efficient synthetic methods continues. Future research is likely to focus on expanding the catalytic toolbox and integrating different synthetic strategies.

Chemoenzymatic Cascades: The combination of chemical and enzymatic catalysts in one-pot cascade reactions holds immense potential. manchester.ac.uk For instance, a metal-catalyzed reaction could generate a prochiral ketone intermediate from a biomass-derived starting material, which is then converted to a chiral amine in situ by an enzyme like an ω-transaminase. oup.com This approach leverages the strengths of both catalysis types to build molecular complexity efficiently.

Novel Catalytic Systems: Emerging areas in transition metal catalysis include enantioselective C-H amination and hydroamination, which offer novel routes to chiral amines by directly functionalizing C-H bonds or adding N-H bonds across alkenes. researchgate.netrsc.org The development of catalysts based on earth-abundant and cost-effective metals like chromium is also a key area of research for sustainable synthesis. acs.org

Computational and AI-Driven Approaches: The role of computational tools, including machine learning and artificial intelligence, is rapidly expanding in catalyst design and process optimization. nih.gov These methods can accelerate the discovery of new, highly efficient enzymes and chemical catalysts by predicting their performance and guiding protein engineering efforts. nih.gov

By exploring these advanced methodologies, the synthesis of this compound and other valuable chiral aromatic amines can be achieved with greater efficiency, selectivity, and sustainability, meeting the growing demands of the pharmaceutical and chemical industries.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure and stereochemistry of (1S)-1-(3,4,5-trimethoxyphenyl)ethanamine?

  • Answer: Structural confirmation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic analysis, programs like SHELXL refine the structure using diffraction data, while OLEX2 integrates solution, refinement, and visualization workflows . The (1S) configuration is validated via anomalous dispersion effects in crystallography or chiral chromatography (e.g., using a chiral stationary phase in HPLC).

Q. How is the compound synthesized, and what are the critical purity considerations for pharmacological assays?

  • Answer: Synthesis typically involves reductive amination of 3,4,5-trimethoxyacetophenone with a chiral amine precursor. Purity is ensured via flash chromatography (≥95%) and verified by HPLC with UV detection (λmax ~220–280 nm, depending on solvent). Residual solvents are quantified via GC-MS, and chiral purity is confirmed using polarimetry or chiral HPLC .

Q. What are the primary pharmacological targets of this compound, and how are receptor binding assays designed?

  • Answer: As a phenethylamine derivative, it likely targets serotonin receptors (e.g., 5-HT₂A) based on structural similarity to mescaline . Competitive binding assays use radiolabeled ligands (e.g., [³H]-LSD) in transfected HEK293 cells. Dose-response curves (IC₅₀) are analyzed with nonlinear regression (GraphPad Prism) to determine Ki values. Functional activity (e.g., cAMP modulation) is assessed via luciferase-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

  • Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, buffer pH, or temperature). Standardization using reference ligands (e.g., ketanserin for 5-HT₂A) and orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) improves reproducibility. Meta-analyses of raw data (e.g., pEC₅₀ values) and crystallographic studies of ligand-receptor complexes can clarify mechanistic variations .

Q. What strategies are effective for enantioselective synthesis to avoid racemization during scale-up?

  • Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) preserves enantiopurity. Process optimization includes low-temperature reactions and inert atmospheres. Analytical monitoring via circular dichroism (CD) or chiral SFC ensures >99% enantiomeric excess (ee) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of novel derivatives?

  • Answer: High-throughput screening (HTS) with 96-well plates tests solvents (e.g., DMSO/water), temperatures, and vapor diffusion. SHELXL refines structures against twinned or low-resolution data, while SHELXD resolves phase problems in small-molecule crystals. For unstable crystals, cryoprotection (e.g., glycerol) and rapid data collection (synchrotron sources) improve outcomes .

Q. What computational methods predict metabolic pathways and potential toxicities?

  • Answer: In silico tools (e.g., Schrödinger’s ADMET Predictor) model phase I/II metabolism, identifying likely oxidation (via CYP3A4) or O-demethylation sites. Molecular docking (AutoDock Vina) assesses metabolite binding to off-target receptors (e.g., hERG). Experimental validation uses hepatic microsomes and LC-MS/MS metabolite profiling .

Methodological Notes

  • Crystallography: Prioritize SHELX programs for robust refinement of small molecules, especially for handling twinning or disorder .
  • Chiral Analysis: Combine HPLC (Chiralpak IA column) with CD spectroscopy to confirm stereochemical integrity .
  • Binding Assays: Include positive controls (e.g., LSD for 5-HT₂A) and normalize data to cell viability (MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.